Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a thiazole-derived compound characterized by a 5-isopropyl substituent, a 4-carboxylate methyl ester, and a 2-position modified with a 2-pyridylcarbonylamino group.
Properties
Molecular Formula |
C14H15N3O3S |
|---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15N3O3S/c1-8(2)11-10(13(19)20-3)16-14(21-11)17-12(18)9-6-4-5-7-15-9/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
MLHARCNOPQYHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CC=CC=N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Precursors : Ethyl 2-(methylthio)-2-thioxoacetate and tert-butyl isocyanide.
-
Base : Potassium carbonate () in tetrahydrofuran (THF) at 25°C.
-
Mechanism : The dithioate undergoes nucleophilic attack by the isocyanide at the thiocarbonyl sulfur, followed by intramolecular cyclization to form the thiazole ring. Density functional theory (DFT) studies confirm that the 2-tosyl/4-ethylcarbonyl substitution pattern arises from preferential attack at the less sterically hindered position.
Functionalization for Target Molecule
After cyclization, the 5-isopropyl group is introduced via alkylation of the thiazole’s C5 position using isopropyl bromide under phase-transfer conditions (tetrabutylammonium iodide, ). Subsequent esterification with methyl chloroformate in dichloromethane () yields the methyl ester.
Bromopyruvate-Based Thiazole Synthesis
A complementary approach from The Royal Society of Chemistry (2018) employs α-bromopyruvate derivatives to construct the thiazole scaffold.
Key Steps
-
Thioamide Formation : Reaction of 2-aminopyridine with carbon disulfide () and methyl iodide yields methyl 2-(pyridin-2-ylcarbamoyl)thioacetate.
-
Cyclization : Treatment with isopropyl bromopyruvate in 1,2-dimethoxyethane at −15°C forms the thiazole ring. Sodium methoxide () deprotonates the thioamide, enabling nucleophilic displacement of bromide.
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | −15°C to 25°C | 82 |
| Solvent | 1,2-Dimethoxyethane | 78 |
| Base | 85 |
The ester group at C4 is retained by using methyl bromopyruvate, while the C5 isopropyl group is introduced via the bromopyruvate’s α-substituent.
Pyridylcarbonylamino Group Installation via Amide Coupling
The 2-[(2-pyridylcarbonyl)amino] substituent is introduced through amide bond formation between 2-aminothiazole intermediates and pyridine-2-carbonyl chloride.
Coupling Methods
-
Schotten-Baumann Conditions : Reaction in a biphasic system (water/dichloromethane) with sodium bicarbonate () at 0°C.
-
Peptide Coupling Reagents : Use of -diisopropylethylamine (DIPEA) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF), yielding >90% conversion.
Comparative Analysis
| Method | Reaction Time | Purity (%) |
|---|---|---|
| Schotten-Baumann | 2 h | 88 |
| HATU/DIPEA | 30 min | 95 |
The HATU-mediated method minimizes racemization and is preferred for scale-up.
Integrated Synthetic Routes
One-Pot Sequential Synthesis
A patent by Google Patents (2008) discloses a one-pot method combining thiazole cyclization and amide coupling:
-
Cyclize methyl 2-(pyridin-2-ylcarbamoyl)thioacetate with isopropyl bromopyruvate.
-
Directly add pyridine-2-carbonyl chloride and DIPEA to the reaction mixture.
-
Isolate the product via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Yield : 76% over two steps.
Troubleshooting Common Issues
-
Low Cyclization Yield : Ensure anhydrous conditions to prevent hydrolysis of bromopyruvate.
-
Ester Hydrolysis : Avoid prolonged exposure to bases; use mild conditions (pH 7–8).
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Core Structural Variations
The target compound differs from its analogs primarily in its 2-position substitution and 5-position alkyl/aryl groups. Key comparisons include:
Notes:
- The 5-isopropyl group balances steric bulk and hydrophobicity, contrasting with the 2-chlorophenyl (polar halogen) and isopentyl (flexible alkyl) substituents in analogs.
Physicochemical Properties
- Solubility : The pyridyl group likely improves aqueous solubility relative to purely alkyl-substituted analogs (e.g., isopentyl derivative) . However, the 2-chlorophenyl analog may exhibit lower solubility due to its aromatic Cl .
- Thermal Stability: Crystallographic data for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate (monoclinic P2₁/n) suggests tight packing , which may translate to higher melting points in structurally similar compounds.
Biological Activity
Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen, known for its biological activity.
- Pyridine Derivative : The presence of a pyridine moiety enhances interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Related Thiazole Compounds
| Compound Name | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |
| Methyl 5-isopropyl-2-(2-pyridylcarbonyl)thiazole | TBD | TBD |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole | 0.95 | E. coli |
The biological activity of thiazole derivatives often involves the inhibition of key metabolic pathways in bacteria. For example, compounds targeting the β-ketoacyl synthase enzyme (mtFabH) in M. tuberculosis have been identified as promising candidates for new anti-tubercular agents . The mechanism typically involves non-covalent interactions with specific amino acids in the target enzyme, thereby disrupting its function.
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on human cell lines (e.g., HaCat and Balb/c 3T3) have revealed that certain thiazole derivatives exhibit low cytotoxic effects while maintaining antimicrobial efficacy . This is crucial for developing therapeutic agents that minimize harm to human cells.
Case Study 1: Efficacy Against M. tuberculosis
A study focused on a series of thiazole derivatives, including this compound, demonstrated significant activity against M. tuberculosis with MIC values comparable to established antibiotics like isoniazid (INH). The structure-activity relationship indicated that modifications at the 5-position of the thiazole ring could enhance potency against this pathogen .
Case Study 2: Inhibition of Enzymatic Activity
In silico studies and molecular docking analyses have shown that thiazole derivatives can effectively bind to target enzymes such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication respectively. The binding energies obtained suggest a strong interaction between these compounds and their targets, indicating potential for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
